![molecular formula C13H17ClFNO2 B3970957 1-methyl-3-piperidinyl 2-fluorobenzoate hydrochloride](/img/structure/B3970957.png)
1-methyl-3-piperidinyl 2-fluorobenzoate hydrochloride
Overview
Description
1-methyl-3-piperidinyl 2-fluorobenzoate hydrochloride is a chemical compound that has gained popularity in scientific research due to its potential therapeutic effects. It is a white crystalline powder that is soluble in water and ethanol. This compound is commonly referred to as MPFB HCl and is used as a research tool in various fields, including neuroscience, pharmacology, and chemistry.
Mechanism of Action
The mechanism of action of MPFB HCl involves its ability to inhibit acetylcholinesterase and bind to the sigma-1 receptor. The inhibition of acetylcholinesterase leads to an increase in acetylcholine levels, which is associated with improved cognitive function and memory. The binding of MPFB HCl to the sigma-1 receptor is thought to be involved in various physiological processes, including pain perception, cell survival, and neuroprotection.
Biochemical and Physiological Effects:
MPFB HCl has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory by increasing acetylcholine levels in the brain. MPFB HCl has also been shown to have an affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, cell survival, and neuroprotection.
Advantages and Limitations for Lab Experiments
The advantages of using MPFB HCl in lab experiments include its ability to inhibit acetylcholinesterase and bind to the sigma-1 receptor, which makes it a useful research tool in various fields, including neuroscience, pharmacology, and chemistry. However, the limitations of using MPFB HCl in lab experiments include its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for the research of MPFB HCl. One direction is to investigate its potential therapeutic effects in the treatment of neurological disorders, including Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a pain reliever and neuroprotective agent. Additionally, further research is needed to determine the safety and toxicity of MPFB HCl and its potential for clinical use.
Scientific Research Applications
MPFB HCl has been used in various scientific research studies due to its potential therapeutic effects. It has been shown to have an inhibitory effect on acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which is associated with improved cognitive function and memory. MPFB HCl has also been shown to have an affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, cell survival, and neuroprotection.
properties
IUPAC Name |
(1-methylpiperidin-3-yl) 2-fluorobenzoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2.ClH/c1-15-8-4-5-10(9-15)17-13(16)11-6-2-3-7-12(11)14;/h2-3,6-7,10H,4-5,8-9H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQCOEWQFCORJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)OC(=O)C2=CC=CC=C2F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49640759 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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